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Compound of Interest

Compound Name: Hex-5-yn-1-amine

Cat. No.: B180460 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the predicted and expected

spectroscopic data for Hex-5-yn-1-amine, a molecule of interest in organic synthesis and

medicinal chemistry. Due to the limited availability of public experimental spectra for this

specific compound, this guide focuses on predicted data derived from established

spectroscopic principles and data from analogous structures. It includes detailed

methodologies for acquiring such data and presents the information in a clear, structured

format for ease of reference.

Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for Hex-5-yn-1-amine.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

H-1 (-CH₂-NH₂) ~ 2.7 - 2.9 Triplet (t) 2H ~ 7

H-2 (-CH₂-) ~ 1.5 - 1.7 Multiplet (m) 2H -

H-3 (-CH₂-) ~ 1.6 - 1.8 Multiplet (m) 2H -

H-4 (-CH₂-C≡) ~ 2.2 - 2.4
Triplet of triplets

(tt) or Quartet (q)
2H ~ 7, ~ 2.5

H-6 (≡C-H) ~ 1.9 - 2.1 Triplet (t) 1H ~ 2.5

-NH₂
Variable (broad

singlet)

Broad Singlet (br

s)
2H -

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Atom Chemical Shift (δ, ppm)

C-1 (-CH₂-NH₂) ~ 40 - 45

C-2 (-CH₂-) ~ 30 - 35

C-3 (-CH₂-) ~ 25 - 30

C-4 (-CH₂-C≡) ~ 15 - 20

C-5 (≡C-) ~ 80 - 85

C-6 (≡C-H) ~ 68 - 72

Table 3: Predicted Infrared (IR) Absorption Data
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Functional Group Vibration
Wavenumber
(cm⁻¹)

Intensity

Terminal Alkyne ≡C-H stretch ~ 3300 Strong, Sharp

Primary Amine N-H stretch ~ 3300 - 3500 Medium (two bands)

Alkane C-H stretch ~ 2850 - 2960 Medium to Strong

Alkyne C≡C stretch ~ 2100 - 2260
Weak to Medium,

Sharp

Primary Amine N-H bend (scissoring) ~ 1590 - 1650 Medium

Aliphatic Amine C-N stretch ~ 1020 - 1250 Weak to Medium

Primary Amine N-H wag ~ 665 - 910 Broad, Strong

Table 4: Predicted Mass Spectrometry (MS) Data
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Parameter Description

Molecular Ion (M⁺) m/z = 97.16 (Expected)

Key Fragmentation Pathways

Alpha-Cleavage: The most prominent

fragmentation for aliphatic amines, involving the

cleavage of the C-C bond adjacent to the

nitrogen atom.[1][2] This would result in the loss

of a butyl-alkyne radical to produce a fragment

at m/z = 30 ([CH₂=NH₂]⁺).

Loss of Ammonia (NH₃): A potential

fragmentation pathway leading to a fragment at

m/z = 80.

Cleavage along the Alkyl Chain: Fragmentation

at other C-C bonds would produce a series of

smaller hydrocarbon fragments.

Nitrogen Rule

The molecular weight of Hex-5-yn-1-amine is

odd (97.16), which is consistent with the

presence of an odd number of nitrogen atoms

(in this case, one).[1][3]

Experimental Protocols
The following are generalized methodologies for the spectroscopic analysis of a liquid amine

like Hex-5-yn-1-amine.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh approximately 5-20 mg of Hex-5-yn-1-amine for ¹H NMR (20-50 mg for

¹³C NMR).[4]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, D₂O, DMSO-d₆).[4] Chloroform-d (CDCl₃) is a common first choice for nonpolar

organic compounds.[5]
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Transfer the solution to a clean, dry 5 mm NMR tube, ensuring the liquid level is between

4.0 and 5.0 cm.[4]

If the sample contains solid impurities, filter the solution through a pipette with a cotton

plug into the NMR tube.[5]

Cap the NMR tube securely.

Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

Tune and match the probe for the nucleus being observed (¹H or ¹³C).

Set the appropriate acquisition parameters (e.g., number of scans, spectral width,

relaxation delay) and acquire the spectrum.

2.2 Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

Place a drop of liquid Hex-5-yn-1-amine onto one IR-transparent salt plate (e.g., NaCl or

KBr).

Carefully place a second salt plate on top of the first to create a thin liquid film between the

plates.

Ensure there are no air bubbles in the film.

Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

Record a background spectrum of the empty instrument.
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Place the prepared sample in the instrument's beam path.

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). The

instrument's software will automatically ratio the sample spectrum against the background

spectrum.

2.3 Mass Spectrometry (MS)

Sample Introduction and Ionization (for a volatile amine):

Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for volatile

compounds like Hex-5-yn-1-amine.[6]

Inject a dilute solution of the sample into the GC, where it is vaporized and separated

from the solvent and any impurities.

The separated compound then enters the mass spectrometer.

Ionization Method: Electron Impact (EI) is a common ionization technique for GC-MS,

where high-energy electrons bombard the sample molecules, causing them to ionize and

fragment.[7]

Mass Analysis and Detection:

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer

(e.g., quadrupole, time-of-flight).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The separated ions are detected, and a mass spectrum is generated, plotting ion

abundance versus m/z.

Visualizations
Diagram 1: General Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of Hex-5-
yn-1-amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b180460#hex-5-yn-1-amine-spectroscopic-data-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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